Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate
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Overview
Description
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Methyl 4-(benzyloxy)-3-bromo-2-methylbenzoate: Contains a bromine atom, leading to different steric and electronic effects.
Uniqueness
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
Molecular Formula |
C16H15FO3 |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
methyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
KAXLOEOHGZBDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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